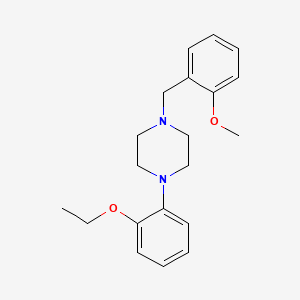
2-biphenylyl (2-ethoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-biphenylyl (2-ethoxyphenoxy)acetate" and related compounds are synthesized and analyzed for various applications in organic chemistry and materials science. These compounds are of interest due to their unique properties, which can be tuned for specific applications through modifications of their molecular structure.
Synthesis Analysis
Synthesis techniques for similar compounds often involve rhodium(II) acetate-catalyzed reactions or other catalyst-driven processes to achieve desired structural features and functionalities. For instance, the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates results in the formation of compounds with specific aromatic structures and substituents, demonstrating the utility of catalysts in directing the synthesis of complex organic molecules (Taylor & Davies, 1983).
Molecular Structure Analysis
The molecular structure of compounds related to "2-biphenylyl (2-ethoxyphenoxy)acetate" has been elucidated using techniques like X-ray crystallography. Such studies reveal the arrangement of atoms within the molecule and the stereochemistry of its functional groups, which are critical for understanding the compound's reactivity and properties. For example, the synthesis and crystal structure characterization of similar compounds provide insight into the dimer formation and intermolecular interactions within the crystal lattice (Mao et al., 2015).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, such as the Lossen rearrangement, which is utilized in the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions highlight the compounds' reactivity and potential for functionalization (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and thermal behavior, are studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such analyses provide valuable information for the design and application of these compounds in various fields.
Chemical Properties Analysis
The chemical properties of "2-biphenylyl (2-ethoxyphenoxy)acetate" and related compounds, such as their acidity, basicity, and reactivity towards different chemical reagents, are influenced by their molecular structure. Studies on the chemoselective acetylation of aminophenols, for instance, demonstrate the impact of molecular structure on the compounds' reactivity and potential applications in synthesis (Magadum & Yadav, 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-phenylphenyl) 2-(2-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-2-24-20-14-8-9-15-21(20)25-16-22(23)26-19-13-7-6-12-18(19)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJENXJUANHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-2-yl (2-ethoxyphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({5-[1-(2-methoxybenzyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5616727.png)
![4-({4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5616732.png)
![2-[4-(4-biphenylylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5616752.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)

![4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]thiomorpholine](/img/structure/B5616766.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5616768.png)



![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5616800.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5616812.png)

![N-butyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5616829.png)